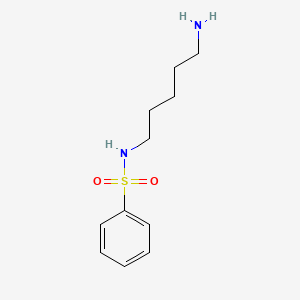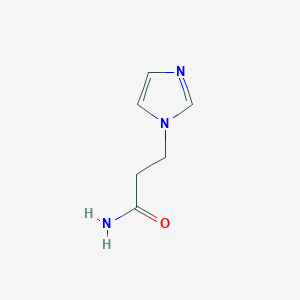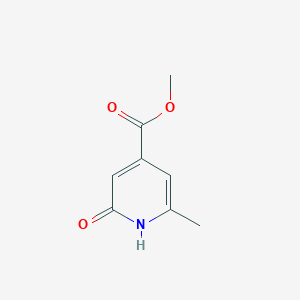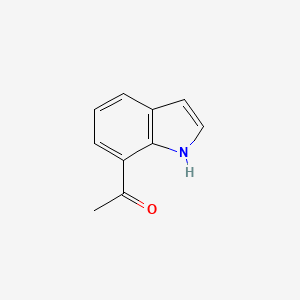
N-(5-Aminopentyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including N-(5-Aminopentyl)benzenesulfonamide, has been described in several studies . The synthesis process typically involves the use of traditional medicinal chemistry principles and the creation of new aryl thiazolone–benzenesulfonamides .Molecular Structure Analysis
The molecular structure of this compound consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The structure is relatively unreactive .Chemical Reactions Analysis
Benzenesulfonamide derivatives, including this compound, have been evaluated for their anti-proliferative activity against various cancer cell lines . The compounds showed significant inhibitory effects, with high selectivity against certain breast cancer cell lines .科学的研究の応用
Beta3 Adrenergic Receptor Agonist
N-(5-Aminopentyl)benzenesulfonamide derivatives show potential as beta3 adrenergic receptor agonists. For example, 5-n-Pentyl oxadiazole substituted benzenesulfonamide exhibits high oral bioavailability and is among the most orally bioavailable beta3 adrenergic receptor agonists reported (Feng et al., 2000).
Photodynamic Therapy for Cancer
Derivatives of this compound, such as zinc phthalocyanine with substituted benzenesulfonamide groups, have shown high singlet oxygen quantum yield. These properties make them potential candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Synthesis of Complex Molecules
The direct synthesis of amino-(N-alkyl)benzenesulfonamides via N-alkylation of aminobenzenesulfonamides with alcohols has been demonstrated. This research aids in understanding the recognition of different types of amino groups in complex molecule synthesis (Lu et al., 2015).
Inhibitors of Carbonic Anhydrase
N-substituted benzenesulfonamides, including this compound derivatives, have been investigated as carbonic anhydrase inhibitors (CAIs). This study provides insights into their mechanism of inhibition, making them relevant in various therapeutic applications (Di Fiore et al., 2011).
Anticancer Properties
Some this compound derivatives have been synthesized and evaluated for their anticancer activity. For instance, N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides demonstrated potent anticancer activity against various human tumor cell lines (Żołnowska et al., 2018).
Pharmacologically Active Polymers
The synthesis of pharmacologically active polymers using this compound derivatives has shown promise. These polymers display antimicrobial properties and could have significant implications in pharmaceutical applications (Thamizharasi et al., 2002).
作用機序
Target of Action
The primary target of N-(5-Aminopentyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a significant role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis and the modification of pH .
Mode of Action
This compound acts by selectively inhibiting CA IX . This inhibition disrupts the tumor cells’ metabolic processes, leading to a decrease in cell proliferation . The compound’s interaction with its target results in significant changes in the tumor cells’ metabolic activities .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathways related to tumor cell metabolism . Specifically, it disrupts anaerobic glycolysis, a metabolic pathway that tumor cells heavily rely on for energy production . This disruption leads to downstream effects such as decreased cell proliferation and potential tumor growth inhibition .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of tumor cell metabolism . By inhibiting CA IX, the compound interferes with anaerobic glycolysis, leading to decreased energy production and potentially inhibiting tumor cell proliferation .
将来の方向性
The future directions for research on N-(5-Aminopentyl)benzenesulfonamide and similar compounds are likely to focus on their potential applications in the treatment of various diseases, particularly cancer . Further studies are needed to fully understand their mechanisms of action and to evaluate their safety and efficacy in clinical settings .
生化学分析
Biochemical Properties
N-(5-Aminopentyl)benzenesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with carbonic anhydrase enzymes, particularly carbonic anhydrase IX. This interaction involves the binding of this compound to the active site of the enzyme, leading to its inhibition. This inhibition can affect the enzyme’s ability to regulate pH levels within cells, which is crucial for maintaining cellular homeostasis .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with cell signaling pathways that promote growth and division. For instance, the inhibition of carbonic anhydrase IX by this compound can lead to a decrease in the acidic microenvironment of tumors, thereby reducing their ability to grow and metastasize .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes and proteins. The compound binds to the active site of carbonic anhydrase IX, leading to its inhibition. This inhibition disrupts the enzyme’s ability to catalyze the reversible hydration of carbon dioxide, which is essential for maintaining pH balance within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor that influences its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, allowing it to exert its effects over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit carbonic anhydrase IX and modulate cellular signaling pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cytotoxicity and adverse impacts on organ function .
Metabolic Pathways
This compound is involved in various metabolic pathways within cells. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biochemical properties. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can accumulate and exert its effects. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications. For example, the presence of a sulfonamide group can facilitate the targeting of this compound to the mitochondria, where it can influence mitochondrial function and energy production .
特性
IUPAC Name |
N-(5-aminopentyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c12-9-5-2-6-10-13-16(14,15)11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIRVKYLVAFWKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557227 |
Source


|
| Record name | N-(5-Aminopentyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58885-30-6 |
Source


|
| Record name | N-(5-Aminopentyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1315671.png)









![(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1315706.png)



